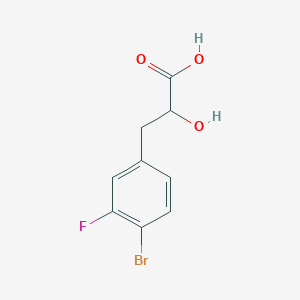

3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid

説明

3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid is a halogenated aromatic hydroxypropanoic acid derivative characterized by a phenyl ring substituted with bromine at the para (4th) position and fluorine at the meta (3rd) position. Halogen substituents are known to enhance lipophilicity and metabolic stability, making such compounds candidates for pharmaceutical and agrochemical applications .

特性

分子式 |

C9H8BrFO3 |

|---|---|

分子量 |

263.06 g/mol |

IUPAC名 |

3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C9H8BrFO3/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |

InChIキー |

QSKUTCRCDOEBKA-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1CC(C(=O)O)O)F)Br |

製品の起源 |

United States |

準備方法

Preparation Methods of 3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid

General Synthetic Strategy

The synthesis of this compound generally involves:

- Halogenation of a substituted phenyl precursor to introduce bromine and fluorine substituents at the 4- and 3-positions of the phenyl ring, respectively.

- Formation of the hydroxypropanoic acid side chain at the 2-position relative to the phenyl ring, often via hydroxylation or reduction of a keto intermediate.

- Purification and crystallization to achieve high purity of the final compound.

Detailed Synthetic Routes

Halogenated Phenylpropanoic Acid Precursors

A closely related compound, 2-(4-Bromomethyl)phenylpropionic acid , has been synthesized via a multi-step process starting from 4-methylstyrene, which undergoes halogen acid reaction, Grignard reaction with carbon monoxide insertion, and bromination to install the bromomethyl group on the phenyl ring. This methodology provides a framework for halogenation and side-chain functionalization applicable to related hydroxypropanoic acids.

The key steps are:

| Step | Reaction Description | Key Reagents | Notes |

|---|---|---|---|

| 1 | Reaction of 4-methylstyrene with halogen acid (HCl or HBr) | Halogen acid (HCl, HBr) | High yield (>90%), introduces halogen substituent |

| 2 | Grignard reaction and carbonylation | Mg, CO | Forms phenylpropionic acid intermediate, yield >85% |

| 3 | Bromination | Br2 | Introduces bromine substituent, yields ~60-85% after purification |

| 4 | Debromination of dibromo impurities | Reducing agents | Increases purity >98.5% |

This route is notable for its industrial applicability, environmental friendliness, and high overall yield.

Direct Bromination of Hydroxypropanoate Esters

Ethyl 3-bromo-2-hydroxypropanoate, a related compound, can be synthesized by bromination of ethyl 2-hydroxypropanoate using bromine in dichloromethane under controlled temperature. This method highlights the feasibility of direct bromination on hydroxypropanoate esters, which could be adapted for the synthesis of this compound derivatives by starting from appropriately substituted phenyl esters.

Industrial production often employs continuous flow reactors to maintain consistent reaction conditions and optimize yield and purity.

Multi-Halogenated Phenyl Hydroxypropanoic Acids

Synthesis of halogenated analogs such as 3-(2-Bromo-5-chlorophenyl)-3-hydroxypropanoic acid involves:

- Bromination and chlorination of phenylpropanoic acid to install halogens on the aromatic ring.

- Hydroxylation of the propanoic acid side chain to introduce the hydroxy group.

This stepwise halogenation followed by hydroxylation is performed under controlled temperature and solvent conditions, often using Lewis acid catalysts like aluminum chloride to enhance regioselectivity. Such strategies can be adapted to introduce fluorine substituents via selective fluorination reagents or starting materials.

Reaction Conditions and Optimization

Yields and Purity

- The multi-step synthesis from 4-methylstyrene to 2-(4-bromomethyl)phenylpropionic acid achieves yields over 85% in key steps and final product purity exceeding 98.5% after crystallization.

- Bromination reactions typically yield 60–75%, with optimization possible by controlling stoichiometry and reaction atmosphere.

- Debromination of dibromo impurities can increase overall yield to above 85% and improve purity.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-(4-Bromo-3-fluorophenyl)-2-oxopropanoic acid.

Reduction: Regeneration of this compound.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemistry, 3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of halogenated phenyl groups on biological systems. Its derivatives could serve as potential inhibitors or activators of specific enzymes.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may act as lead compounds in the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or advanced materials.

作用機序

The mechanism of action of 3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The hydroxypropanoic acid moiety can form hydrogen bonds, further stabilizing the interaction with the target.

類似化合物との比較

Comparison with Structural Analogs

Danshensu and Salvianolic Acid Derivatives

Danshensu [(2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid] () shares the 2-hydroxypropanoic acid backbone with the target compound but differs in aromatic substitution. Danshensu’s phenyl ring contains two hydroxyl groups (3,4-dihydroxy), which confer strong antioxidant activity, as seen in salvianolic acids (e.g., salvianolic acid B, a trimer of danshensu) . In contrast, the bromo and fluoro substituents in 3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid reduce polarity and may enhance membrane permeability.

| Compound | Substituents on Phenyl Ring | Molecular Weight | Key Properties |

|---|---|---|---|

| Danshensu | 3,4-dihydroxy | 198.17 g/mol | Antioxidant, hydrophilic |

| Target Compound | 4-bromo, 3-fluoro | ~263.03 g/mol* | Lipophilic, halogen-bonding potential |

*Calculated based on formula C9H8BrFO3.

Halogen-Substituted Propanoic Acid Derivatives

Halogen positioning significantly impacts molecular interactions. For example:

- 3-(3-Bromo-2-fluorophenyl)propanoic acid () has bromo and fluoro at positions 3 and 2, respectively.

- 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid () features an α,β-unsaturated double bond, increasing acidity (pKa ~1–2) compared to the saturated hydroxypropanoic acid (pKa ~3–4). The hydroxyl group in the target compound adds a second acidic proton (pKa ~2.5–3.5 for α-hydroxy acids) .

| Compound | Halogen Positions | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|---|

| Target Compound | 4-Br, 3-F | C9H8BrFO3 | 263.03 g/mol | β-Hydroxy acid, dual acidity |

| 3-(3-Bromo-2-fluorophenyl)propanoic acid | 3-Br, 2-F | C9H8BrFO2 | 247.06 g/mol | Steric hindrance, higher lipophilicity |

| 3-(4-Bromo-2-fluorophenyl)-2-propenoic acid | 4-Br, 2-F | C9H6BrFO2 | 245.05 g/mol | Conjugated double bond, stronger acidity |

Hydroxypropanoic Acid Derivatives with Different Aromatic Systems

- HO-2 [(S)-3-(3-bromophenyl)-2-hydroxypropanoic acid] () lacks fluorine but shares the bromophenyl group.

- 3-(3-Bromopyridin-4-yl)-2-hydroxypropanoic acid hydrochloride () replaces the phenyl ring with a pyridine ring. The nitrogen atom introduces basicity, altering solubility and metal-binding properties compared to the purely aromatic target compound .

生物活性

3-(4-Bromo-3-fluorophenyl)-2-hydroxypropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Molecular Structure

- Molecular Formula : C10H10BrF1O3

- Molecular Weight : 277.09 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrF1O3 |

| Molecular Weight | 277.09 g/mol |

| IUPAC Name | This compound |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, fluoro and bromo-substituted phenyl derivatives have been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of halogen atoms is believed to enhance the lipophilicity and bioactivity of these compounds.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines, such as MCF-7 and others through various mechanisms, including cell cycle arrest and modulation of signaling pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target proteins, enhancing binding affinity, while the bromo and fluoro substituents may influence the compound's interaction with enzymes or receptors involved in metabolic pathways .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of halogenated phenyl derivatives against multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, revealing that compounds similar to this compound exhibited MIC values ranging from 0.25 to 64 µg/mL against S. aureus .

Study on Anticancer Activity

In a separate investigation, a series of fluorinated phenolic compounds were tested for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives induced apoptosis at IC50 values comparable to established chemotherapeutics, suggesting potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(4-bromo-3-fluorophenyl)-2-hydroxypropanoic acid?

- Methodology :

- Cross-coupling reactions : Use Suzuki-Miyaura coupling with 4-bromo-3-fluorophenylboronic acid (available via Kanto Reagents, >97% purity, ) and α-hydroxypropanoic acid derivatives. Optimize conditions (e.g., Pd catalysts, base selection) to enhance yield.

- Hydroxylation : Introduce the hydroxyl group via Sharpless asymmetric dihydroxylation or enzymatic catalysis for stereochemical control.

- Purification : Employ recrystallization in ethanol/water mixtures or preparative HPLC (C18 column, 0.1% TFA in mobile phase).

Q. How can the purity and structural integrity of this compound be validated?

- Analytical methods :

- HPLC-MS : Use a C18 column with UV detection at 254 nm and ESI-MS for molecular ion confirmation.

- NMR spectroscopy : Analyze , , and -NMR spectra to confirm substitution patterns (e.g., bromo and fluoro groups at positions 4 and 3, respectively) .

- Elemental analysis : Verify Br/F content matches theoretical values (±0.3% tolerance).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in stereochemistry or intermolecular interactions?

- Crystallography workflow :

- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) with SHELX programs for structure solution .

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Validate via R-factor convergence (<5% discrepancy).

- Visualization : Generate ORTEP-3 diagrams to illustrate molecular conformation and packing .

Q. What computational methods predict the compound’s reactivity or metabolic pathways?

- In silico approaches :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic effects of bromo/fluoro substituents on acidity (pKa prediction).

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on the hydroxypropanoic moiety as a potential pharmacophore.

- ADMET prediction : Use SwissADME to evaluate bioavailability and metabolic stability .

Q. How to address conflicting spectroscopic data (e.g., unexpected -NMR shifts)?

- Troubleshooting :

- Solvent effects : Test in deuterated DMSO vs. CDCl3 to rule out solvent-induced shifts.

- Dynamic processes : Variable-temperature NMR to detect conformational exchange (e.g., hindered rotation around the phenyl ring).

- Crystallographic validation : Compare experimental shifts with X-ray-derived electrostatic potential maps .

Q. What strategies mitigate diastereomer formation during synthesis?

- Chiral resolution :

- Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Kinetic resolution : Employ lipase-catalyzed esterification (e.g., Candida antarctica lipase B) to separate enantiomers .

Safety and Handling

Q. What precautions are essential for handling bromo-fluoro aromatic intermediates?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。